molecular formula C11H13FO B8308018 4-Fluoro-1-(4-pentenyloxy)benzene

4-Fluoro-1-(4-pentenyloxy)benzene

Cat. No.: B8308018
M. Wt: 180.22 g/mol
InChI Key: KHTUEJZSRYPTDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1-(4-pentenyloxy)benzene is a fluorinated aromatic ether featuring a pentenyloxy chain (-O-(CH₂)₃-CH₂-CH₂) attached to the para position of a fluorobenzene ring. Its synthesis involves the etherification of 4-fluorophenol with 5-bromo-1-pentene using catalysts like potassium carbonate supported on alumina, which improves reaction efficiency compared to traditional methods . This compound is a key intermediate in the synthesis of liquid crystalline (LC) materials, particularly divinylic mesogenic monomers, due to its reactive terminal alkene group and ability to stabilize nematic phases .

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

1-fluoro-4-pent-4-enoxybenzene

InChI

InChI=1S/C11H13FO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h2,5-8H,1,3-4,9H2

InChI Key

KHTUEJZSRYPTDC-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

4-(4-Pentenyloxy)benzoic Acid Derivatives
  • Structure : Replaces the fluorobenzene ring with a benzoic acid group.
  • Synthesis: Coupled with dihydroxy aromatic compounds (e.g., methylhydroquinone) via DCC/DMAP-mediated esterification .
  • Properties : Forms nematic LC phases; methoxy-substituted derivatives exhibit smectic phases, unlike 4-fluoro-1-(4-pentenyloxy)benzene, which primarily stabilizes nematic phases .
  • Applications : Used in LC polymers and elastomers due to terminal alkene reactivity .
1-Fluoro-4-(4-fluorophenoxy)benzene
  • Structure : A bis(4-fluorophenyl) ether lacking the pentenyloxy chain.
  • Properties : Higher thermal stability due to symmetrical fluorination and rigid ether linkage. Lacks LC behavior but is used in electronic materials for its electron-withdrawing fluorine substituents .
4-Bromo-1-fluoro-2-(phenylmethoxy)benzene
  • Structure : Features a benzyloxy group and bromine substituent.
  • Properties : Bromine increases molecular weight (MW = 275.12 g/mol) and polarizability compared to the pentenyloxy chain in this compound (MW = 224.26 g/mol). Used in cross-coupling reactions .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Phase Behavior Synthesis Method
This compound 224.26 Fluorobenzene, pentenyloxy Nematic LC K₂CO₃/Al₂O₃ etherification
4-(4-Pentenyloxy)benzoic acid ester ~310–350 Benzoic acid, pentenyloxy Nematic ± Smectic LC DCC/DMAP esterification
Bis(4-fluorophenyl) ether 202.19 Fluorobenzene, ether Non-LC Ullmann coupling
4-Bromo-1-fluoro-2-(phenylmethoxy)benzene 275.12 Bromine, benzyloxy Non-LC Nucleophilic substitution

Electronic and Reactivity Profiles

  • Reactivity: The terminal alkene in the pentenyloxy chain enables polymerization or functionalization, a feature absent in non-alkene analogues like bis(4-fluorophenyl) ether .

Thermal and Phase Behavior

Compound Phase Transitions (°C) LC Range (°C) Key Observations
This compound-based esters Cr → Nematic → Iso 50–150 Broad nematic range; methoxy substituents induce smecticity
Unsubstituted pentenyloxy benzoates Cr → Nematic → Iso 40–130 Narrower LC range compared to fluorinated analogues

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.